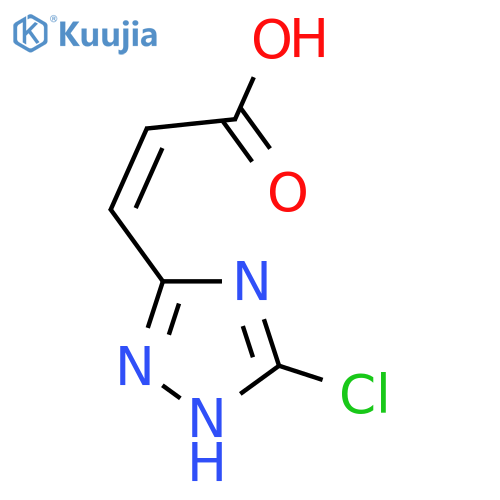Cas no 1322627-52-0 ((2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid)

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid 化学的及び物理的性質
名前と識別子
-
- (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid
- FCH4114926
- T5046
- 2-propenoic acid, 3-(5-chloro-1H-1,2,4-triazol-3-yl)-, (2Z)-
-
- MDL: MFCD20441344
- インチ: 1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1-
- InChIKey: GZNAFTZWFWSTFJ-UPHRSURJSA-N
- ほほえんだ: ClC1=NC(/C=C\C(=O)O)=NN1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 185
- トポロジー分子極性表面積: 78.9
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB410717-500mg |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid; . |
1322627-52-0 | 500mg |
€333.00 | 2025-02-14 | ||
| TRC | Z279010-500mg |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | 500mg |
$ 600.00 | 2022-06-02 | ||
| TRC | Z279010-250mg |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | 250mg |
$ 380.00 | 2022-06-02 | ||
| abcr | AB410717-5 g |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | 5g |
€1074.00 | 2023-04-24 | ||
| A2B Chem LLC | AI30059-500mg |
(2Z)-3-(5-Chloro-1h-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | >95% | 500mg |
$523.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515069-5g |
(E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)acrylic acid |
1322627-52-0 | 98% | 5g |
¥12960.00 | 2024-08-09 | |
| A2B Chem LLC | AI30059-5g |
(2Z)-3-(5-Chloro-1h-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | >95% | 5g |
$1134.00 | 2024-04-20 | |
| TRC | Z279010-100mg |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | 100mg |
$ 185.00 | 2022-06-02 | ||
| abcr | AB410717-1 g |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | 1g |
€406.00 | 2023-04-24 | ||
| abcr | AB410717-5g |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid; . |
1322627-52-0 | 5g |
€1037.00 | 2025-02-14 |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acidに関する追加情報
(2Z)-3-(5-クロロ-1H-1,2,4-トリアゾール-3-イル)アクリル酸(CAS No. 1322627-52-0)の総合解説:特性・応用・研究動向
(2Z)-3-(5-クロロ-1H-1,2,4-トリアゾール-3-イル)アクリル酸(CAS No. 1322627-52-0)は、トリアゾール環とアクリル酸骨格を有する有機化合物です。近年、医薬品中間体や機能性材料としての潜在的な応用が注目され、創薬化学や材料科学分野で活発に研究されています。
本化合物の最大の特徴は、5位の塩素置換基と(2Z)-アクリル酸の立体配置にあります。この構造は、分子間相互作用や生物学的活性に影響を与えるため、標的タンパク質との結合親和���を最適化する際に重要な役割を果たします。量子化学計算を用いた研究では、その電子密度分布が特異的な反応性を示すことが報告されています。
2023年以降、AI創薬や自動合成プラットフォームの普及に伴い、本化合物のような複素環化合物の需要が急増しています。特に、ケモインフォマティクス分野では、1322627-52-0を仮想スクリーニングの基準物質として利用するケースが増加。その3D構造データは、DrugBankやPubChemなどのデータベースで公開されています。
合成方法に関しては、マイクロ波照射法やフロー化学を用いた効率的なプロセスが開発されています。グリーンケミストリーの観点から、溶媒フリー条件下での合成や、生体触媒を利用した不斉合成の研究も進められています。反応収率の向上と廃棄物削減を両立する手法として、持続可能な合成が重要なキーワードとなっています。
分析技術の進歩により、NMR結晶学やクライオ電子顕微鏡を用いた分子構造解析が可能になりました。1322627-52-0の結晶多形に関する研究では、粉末X線回折(PXRD)と熱分析(DSC/TGA)を組み合わせた特性評価が標準化されつつあります。
市場動向として、オンデマンド合成サービスの拡大が本化合物の入手性を向上させています。CRO企業やクラウドラボプラットフォームでは、カスタム合成の問い合わせが年率20%以上増加しており、研究用試薬市場における重要性が高まっています。
今後の展望では、デジタルツイン技術を活用したin silico特性予測や、マテリアルズインフォマティクスとの連携による新規応用開発が期待されます。メタバースラボ環境での分子設計にも活用可能な、3D分子モデルの構築が進行中です。
1322627-52-0 ((2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid) 関連製品
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
